![molecular formula C15H17N3O4 B3820293 1-(4-nitrophenyl)-3-(1-piperidinyl)-2,5-pyrrolidinedione](/img/structure/B3820293.png)
1-(4-nitrophenyl)-3-(1-piperidinyl)-2,5-pyrrolidinedione
Overview
Description
1-(4-nitrophenyl)-3-(1-piperidinyl)-2,5-pyrrolidinedione, also known as NPPD, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is a member of the pyrrolidinedione family, which is known for its diverse range of biological activities.
Mechanism of Action
The mechanism of action of 1-(4-nitrophenyl)-3-(1-piperidinyl)-2,5-pyrrolidinedione is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins in bacterial and fungal cells. This inhibition leads to the disruption of cellular processes and ultimately results in cell death.
Biochemical and Physiological Effects:
Studies have shown that this compound has a low toxicity profile and does not exhibit significant cytotoxicity towards mammalian cells. However, it has been shown to induce apoptosis in cancer cells, suggesting its potential use in cancer therapy.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-(4-nitrophenyl)-3-(1-piperidinyl)-2,5-pyrrolidinedione is its broad spectrum of activity against various microorganisms, making it a versatile tool for scientific research. However, its low solubility in water can limit its use in certain experiments, and its potential toxicity towards aquatic organisms should also be taken into consideration.
Future Directions
There are several future directions for research on 1-(4-nitrophenyl)-3-(1-piperidinyl)-2,5-pyrrolidinedione, including the development of more efficient synthesis methods and the investigation of its potential use as a therapeutic agent for various diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various scientific fields.
In conclusion, this compound is a promising compound that has gained significant attention in scientific research due to its unique properties and potential applications. Its antibacterial, antifungal, and antiviral properties, as well as its low toxicity profile, make it a versatile tool for scientific research. However, further studies are needed to fully understand its mechanism of action and potential applications.
Scientific Research Applications
1-(4-nitrophenyl)-3-(1-piperidinyl)-2,5-pyrrolidinedione has been extensively researched for its potential applications in various scientific fields. It has been shown to exhibit antibacterial, antifungal, and antiviral properties, making it a promising candidate for the development of new antimicrobial agents. Additionally, this compound has been investigated for its potential use as a fluorescent probe for the detection of metal ions, such as zinc and copper.
properties
IUPAC Name |
1-(4-nitrophenyl)-3-piperidin-1-ylpyrrolidine-2,5-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O4/c19-14-10-13(16-8-2-1-3-9-16)15(20)17(14)11-4-6-12(7-5-11)18(21)22/h4-7,13H,1-3,8-10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIONVTNEDKVIAY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2CC(=O)N(C2=O)C3=CC=C(C=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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